molecular formula C19H15ClN4O2 B10940240 N-(4-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940240
M. Wt: 366.8 g/mol
InChI Key: USTKYCQHKUOQQB-UHFFFAOYSA-N
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Description

N~4~-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a furyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-furylamine to form an intermediate Schiff base, which is then cyclized with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N~4~-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
  • 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-PHENYLPROPANAMIDE
  • 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(4-FLUOROPHENYL)PROPANAMIDE

Uniqueness

N~4~-(4-CHLOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolo[3,4-b]pyridine core is particularly noteworthy, as it is less common in similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15ClN4O2/c1-11-17-14(19(25)21-13-7-5-12(20)6-8-13)10-15(16-4-3-9-26-16)22-18(17)24(2)23-11/h3-10H,1-2H3,(H,21,25)

InChI Key

USTKYCQHKUOQQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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